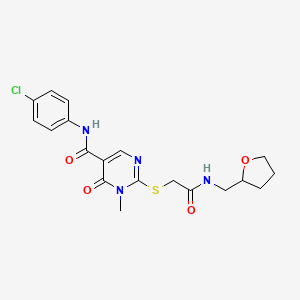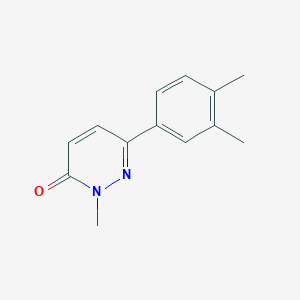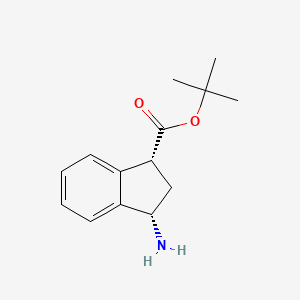![molecular formula C9H16BrNO B2642250 1-[4-(2-bromoethyl)piperidin-1-yl]ethanone CAS No. 958026-52-3](/img/structure/B2642250.png)
1-[4-(2-bromoethyl)piperidin-1-yl]ethanone
描述
1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C8H15BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromoethyl group attached to the nitrogen atom of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-bromoethyl)piperidin-1-yl]ethanone typically involves the reaction of piperidine with 2-bromoethanol under acidic conditions to form the intermediate 4-(2-bromoethyl)piperidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
科学研究应用
1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(2-bromoethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide: Similar structure but contains a piperazine ring instead of piperidine.
1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide: Contains a methyl group on the piperazine ring.
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide: Contains a methyl group on the piperidine ring.
Uniqueness
1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a bromoethyl group and a carbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[4-(2-bromoethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCVHPIXPCJPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2642167.png)
![7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2642169.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate](/img/structure/B2642170.png)
![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)
![5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2642174.png)
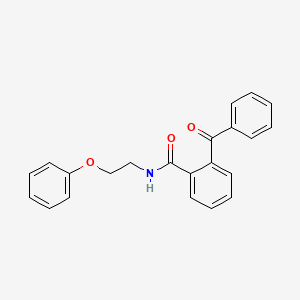

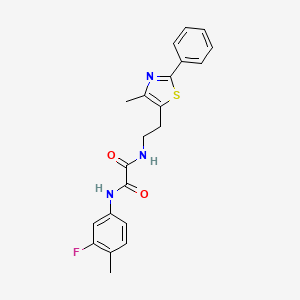

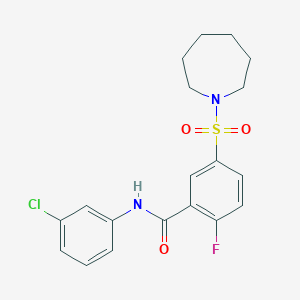
![9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642182.png)
